molecular formula C20H17BrN2O2S B3019831 1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946238-41-1

1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B3019831
CAS No.: 946238-41-1
M. Wt: 429.33
InChI Key: PQNQQDWSPPFDPK-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic pyrazinone-based small molecule designed for research applications in medicinal chemistry and drug discovery. Pyrazinone and related nitrogen-containing heterocycles, such as pyrimidines, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in many pharmacologically active compounds . This compound features a bromophenyl substituent and a thioether side chain linked to a dimethylphenyl ketone, a structure that suggests potential for use in high-throughput screening campaigns to identify novel bioactive agents. Researchers can utilize this molecule as a key intermediate or building block in combinatorial chemistry to develop targeted libraries, or as a chemical probe to investigate specific enzyme interactions, particularly with kinases or phosphatases, given the known role of heterocyclic compounds in modulating these targets . Strictly for research purposes, this product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNQQDWSPPFDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The compound features a bromophenyl group and a thioether linkage, which may influence its solubility and interaction with biological membranes. The presence of the pyrazinone moiety is significant for its potential biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown effectiveness against several bacterial strains, suggesting that this compound may also possess similar properties. For instance, some derivatives demonstrated significant inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways associated with inflammation .

Case Study: Synthesis and Evaluation

A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound were tested for their antifungal and antimicrobial activities. The results indicated that modifications in the substituents significantly affected the biological efficacy of these compounds .

CompoundBiological ActivityIC50 (µM)
SQ1Antifungal5.0
SQ2Antimicrobial3.0
SQ3Anti-inflammatory0.5

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of pyrazole derivatives to various biological targets such as enzymes involved in inflammation and microbial resistance. These studies suggest that modifications in the structure can enhance binding affinity and selectivity towards specific targets .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets relevant to various diseases.

  • Antidepressant Properties : The compound's structural analogs have been investigated for their efficacy as antidepressants. For instance, vortioxetine, a related compound, has been documented for its effectiveness in treating depression and anxiety disorders through modulation of serotonin receptors and inhibition of serotonin reuptake .
  • Anti-inflammatory Activity : Research indicates that compounds similar to 1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science.

  • Synthesis of Advanced Materials : The compound can serve as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its thioether functional group may enhance the conductivity or photostability of polymeric materials used in electronic devices .
  • Photovoltaic Applications : Due to its ability to absorb UV radiation, derivatives of this compound may be explored for use in photovoltaic cells, improving the efficiency of solar energy conversion .

Biological Research

The interactions of this compound with biological molecules are a subject of ongoing research.

  • Biochemical Assays : The compound's ability to bind with specific proteins or enzymes makes it a valuable tool in biochemical assays aimed at understanding cellular processes. For example, its interactions can be studied to elucidate mechanisms of action in various metabolic pathways .
  • Drug Development : By understanding the biological activity and mechanism of action of this compound, researchers can develop new drugs targeting specific diseases. Its potential as a scaffold for drug design is significant due to the diversity of modifications possible on its structure .

Case Study 1: Antidepressant Development

A study investigating the antidepressant properties of vortioxetine highlighted its mechanism involving serotonin receptor modulation. This research supports the hypothesis that compounds like this compound could be effective in treating mood disorders by influencing neurotransmitter systems .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects observed in compounds structurally related to this compound. The findings indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in managing inflammatory diseases .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility: The pyrazinone core allows diverse substitutions, as seen in CAS 899965-82-3 (chlorophenyl) and the target compound (bromophenyl).
  • Thioether Linkages : Compounds with thioether groups (e.g., 7f, 8g) exhibit moderate to high melting points, suggesting stable crystalline structures. This may correlate with improved thermal stability in the target compound .

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